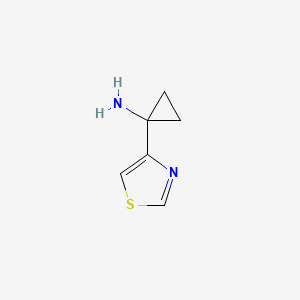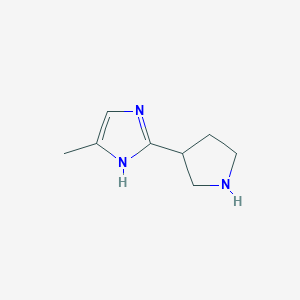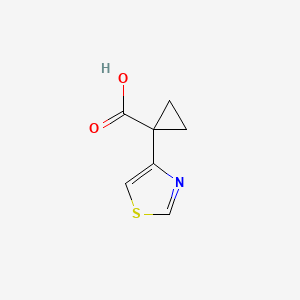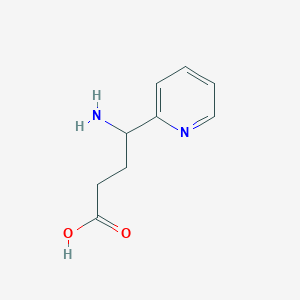
3-Amino-cycloheptanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-cycloheptanecarboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a cycloheptane derivative featuring an amino group (-NH2) attached to the third carbon and a carboxylic acid group (-COOH) at the first carbon
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process starting from cycloheptene. The cycloheptene undergoes amination to introduce the amino group, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the compound is typically produced using catalytic hydrogenation and subsequent functional group modifications. Advanced techniques such as palladium-catalyzed reactions are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in 3-nitro-cycloheptanecarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-amino-cycloheptanemethanol.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: 3-nitro-cycloheptanecarboxylic acid
Reduction: 3-amino-cycloheptanemethanol
Substitution: Various alkylated derivatives
Scientific Research Applications
3-Amino-cycloheptanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-cycloheptanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
3-Amino-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cycloheptane.
3-Amino-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of cycloheptane.
3-Amino-cyclooctanecarboxylic acid: Similar structure but with a cyclooctane ring instead of cycloheptane.
Uniqueness: 3-Amino-cycloheptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and eight-membered counterparts. This structural difference can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-aminocycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(5-7)8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBRELVDQCZQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-1h-furo[3,4-b]pyrrole](/img/structure/B7901284.png)






![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)




